1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

Catalog No.
S13796810
CAS No.
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-car...

Product Name

1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c1-9-3-2-4-10(12-9)7-11(8-13)5-6-11/h2-4,8H,5-7H2,1H3

InChI Key

PWJRIKFIDDAMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC2(CC2)C=O

1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde is a highly specialized, bifunctional building block designed for the synthesis of sp3-rich, sterically shielded pharmaceutical intermediates. By combining a highly reactive aldehyde handle with a cyclopropane ring, this compound locks the adjacent 6-methylpyridine moiety into a strict spatial trajectory. This structural rigidity is critical for medicinal chemistry programs aiming to improve metabolic stability and reduce the entropic penalty of target binding. For procurement teams and process chemists, sourcing this exact restricted scaffold bypasses multi-step internal syntheses, providing an immediate, high-purity precursor for reductive aminations, Wittig olefinations, and Grignard additions in the development of novel kinase inhibitors and GPCR ligands [1].

Procurement Fit

Workflow Medicinal chemistry aldehyde building block
Scaffold Cyclopropane core with 6-methylpyridin-2-yl substituent
Profile Moderate lipophilicity and low polar surface area

Substituting this compound with its unmethylated analog (1-(pyridin-2-ylmethyl)cyclopropane-1-carbaldehyde) or an acyclic gem-dimethyl equivalent fundamentally alters the pharmacological and physical properties of the downstream products. The absence of the 6-methyl group leaves the pyridine nitrogen exposed, which frequently leads to increased basicity and higher off-target hERG channel liability in the final active pharmaceutical ingredient (API) [1]. Conversely, replacing the cyclopropane ring with a flexible open-chain alkyl group increases the number of rotatable bonds, resulting in a higher entropic penalty during target binding and increased susceptibility to alpha-oxidation in hepatic microsomes [2]. Therefore, generic substitution compromises both safety profiles and metabolic stability, making this exact compound indispensable for late-stage lead optimization.

Substitution Risk

1
Positional isomers (e.g., pyridin-4-ylmethyl analog) shift nitrogen lone-pair vector and lipophilicity, altering target interaction and permeability.
2
Demethylated analogs lack the 6-methyl steric constraint, which may modify binding-pocket fit and downstream ADME profile.
3
Direct cyclopropane-pyridine attachment (no methylene spacer) reduces rotatable bonds, limiting conformational sampling in flexible binding sites.

hERG Liability Reduction via Steric Shielding

The inclusion of the 6-methyl group on the pyridine ring provides critical steric hindrance adjacent to the basic nitrogen. When comparing derivatives synthesized from 1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde to those from the unmethylated pyridine analog, the basic pKa is typically reduced, which directly correlates with decreased off-target binding. In standard hERG patch-clamp assays of downstream amine derivatives, the sterically shielded 6-methyl analogs consistently demonstrate a >5-fold reduction in hERG affinity compared to their unhindered counterparts [1].

Evidence DimensionhERG Channel Affinity (IC50) of downstream derivatives
Target Compound Data6-Methylpyridine derivatives (typically >10 µM IC50)
Comparator Or BaselineUnmethylated pyridine derivatives (typically <2 µM IC50)
Quantified Difference>5-fold reduction in off-target hERG affinity
ConditionsIn vitro whole-cell patch-clamp electrophysiology on hERG-expressing cells

Procuring the 6-methylated precursor directly mitigates cardiotoxicity risks early in the drug discovery pipeline, avoiding costly late-stage failures.

XLogP3 shift
Cross-study comparable
Target 1.3 vs comparator ~0.7; +0.6 log unit increase
Reported lipophilicity increase may influence passive permeability and solubility
Computed XLogP3; source review recommended

Conformational Restriction and Entropic Penalty Reduction

The cyclopropane ring in this building block restricts the dihedral angles between the aldehyde-derived functional group and the pyridylmethyl moiety. Compared to an acyclic gem-dimethyl analog (e.g., 2,2-dimethyl-3-(6-methylpyridin-2-yl)propanal), the cyclopropane core eliminates two rotatable bonds. In thermodynamic binding models, this pre-organization typically reduces the entropic penalty of binding (ΔS) by approximately 1.5 to 2.0 kcal/mol, translating to a potential 10- to 100-fold improvement in target binding affinity for the final API [1].

Evidence DimensionEntropic penalty of binding (ΔS)
Target Compound DataCyclopropane-restricted scaffold (reduced penalty)
Comparator Or BaselineAcyclic gem-dimethyl analog (higher penalty by ~1.5 - 2.0 kcal/mol)
Quantified Difference1.5 - 2.0 kcal/mol energetic advantage in target binding
ConditionsThermodynamic profiling (ITC) and in silico conformational analysis

Selecting the cyclopropane-fused precursor maximizes the potency of downstream candidates by pre-organizing the binding pharmacophore.

TPSA equivalence
Class-level inference
Both 30 Ų; 0 Ų difference
No TPSA advantage; differentiation driven by lipophilicity and sterics
TPSA based on heteroatom count; confirms hydrogen-bonding capacity unchanged

Reductive Amination Efficiency

For process chemists, the aldehyde functionality of 1-[(6-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde offers superior reactivity compared to corresponding ketone alternatives. Under standard reductive amination conditions using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane, the unhindered aldehyde achieves >90% conversion to secondary or tertiary amines within 2-4 hours at room temperature. In contrast, sterically hindered ketone analogs require elevated temperatures, Lewis acid catalysis (e.g., Ti(OiPr)4), and longer reaction times, often plateauing at <70% yield due to competing side reactions [1].

Evidence DimensionReductive amination conversion yield
Target Compound DataAldehyde precursor (>90% yield, 2-4 hours, RT)
Comparator Or BaselineKetone equivalent (<70% yield, requires heating/catalysis)
Quantified Difference>20% higher yield with milder conditions and faster kinetics
ConditionsStandard bench-scale synthesis using NaBH(OAc)3 in DCM

Procuring the aldehyde form ensures high-yielding, scalable, and reproducible coupling steps in library synthesis or industrial scale-up.

Rotatable bonds
Cross-study comparable
Target 3 vs comparator 1; +2 rotatable bonds
Increased conformational flexibility supports diverse scaffold design
Methylene spacer provides additional synthetic handle

Metabolic Stability and Clearance Reduction

The incorporation of the cyclopropane ring alpha to the aldehyde handle significantly enhances the metabolic stability of the resulting drug molecules. By replacing vulnerable alpha-protons with a strained carbocycle, susceptibility to cytochrome P450-mediated alpha-oxidation is severely diminished. Comparative in vitro assays using human liver microsomes (HLM) show that cyclopropane-containing amines derived from this precursor typically exhibit a 30-50% reduction in intrinsic clearance (CLint) compared to their linear alkyl counterparts, directly improving the pharmacokinetic half-life of the final compounds [1].

Evidence DimensionIntrinsic clearance (CLint) in Human Liver Microsomes
Target Compound DataCyclopropane-derived amines (30-50% lower CLint)
Comparator Or BaselineLinear alkyl-derived amines (higher CLint)
Quantified Difference30-50% reduction in microsomal clearance
ConditionsIn vitro HLM stability assay with NADPH cofactor

This specific structural motif provides a built-in solution for overcoming poor metabolic stability during the lead optimization phase.

Cost per gram
Head-to-head
~$14,840/g vs ~$3,888/g; approx. 3.8× higher
Procurement cost context: budget-to-value review may be warranted
Enamine 2023 quotes; pricing may vary

sp3-Enriched Kinase Inhibitor Synthesis

Due to its conformationally restricted cyclopropane core and basic pyridine moiety, this compound is an ideal precursor for developing highly selective kinase inhibitors. The aldehyde group allows for rapid coupling to hinge-binding scaffolds via reductive amination, while the 3D topology of the cyclopropane ring improves the fraction of sp3 carbon atoms (Fsp3), a metric strongly correlated with progression from discovery to clinical trials [1].

GPCR Ligands with Reduced hERG Liability

In medicinal chemistry programs targeting central nervous system (CNS) GPCRs, balancing basicity to achieve target affinity while avoiding hERG-mediated cardiotoxicity is a primary challenge. Procuring this specific 6-methylated precursor provides a built-in steric shield that modulates basicity, making it the preferred choice over unmethylated analogs when synthesizing CNS-penetrant amines [2].

High-Throughput Library Generation via Reductive Amination

For contract research organizations (CROs) and industrial discovery groups performing parallel synthesis, the high reactivity of the unhindered aldehyde handle ensures >90% conversion rates under mild conditions. This makes the compound highly suitable for automated, high-throughput reductive amination workflows where reliable, catalyst-free coupling is required to generate diverse screening libraries [3].

Application Selection Guide

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead design
Lipophilicity and TPSA in CNS drug-like range
Reported CNS multiparameter optimization context
Spirocyclic compound libraries
Conformational flexibility from methylene spacer
Synthetic route feasibility and scaffold diversity
Pyridine SAR exploration
6-Methyl-2-pyridinyl substitution pattern
Lipophilicity-driven ADME tuning with constant TPSA
Cost-managed early discovery
Premium pricing vs functional benefit
Budget-to-value ratio for hit-to-lead stages

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

175.099714038 g/mol

Monoisotopic Mass

175.099714038 g/mol

Heavy Atom Count

13

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